molecular formula C11H11NO B2532996 Spiro[cyclobutane-1,3'-indolin]-2'-one CAS No. 103490-52-4

Spiro[cyclobutane-1,3'-indolin]-2'-one

Cat. No.: B2532996
CAS No.: 103490-52-4
M. Wt: 173.215
InChI Key: ODQBPEFJSDUTNI-UHFFFAOYSA-N
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Description

Spiro[cyclobutane-1,3'-indolin]-2'-one is a bicyclic compound featuring a cyclobutane ring fused to an oxindole moiety at the 3-position of the indoline scaffold. This spiro architecture confers unique conformational rigidity and stereochemical complexity, making it a promising scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[cyclobutane-1,3’-indolin]-2’-one typically involves cycloaddition reactions, where an indole derivative reacts with a suitable cyclobutane precursor. One common method is the [3+2] cycloaddition reaction, which can be catalyzed by various Lewis acids or transition metal catalysts . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of spiro[cyclobutane-1,3’-indolin]-2’-one may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclobutane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bromodomain Inhibition

Overview
Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones, playing a crucial role in gene regulation. Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives have been identified as effective inhibitors of bromodomain-containing proteins, particularly the BET family (BRD2, BRD3, BRD4, and BRDT) .

Mechanism of Action
The inhibition occurs through the binding of these derivatives to the bromodomains, preventing their interaction with acetylated histones. This mechanism can lead to altered gene expression patterns associated with various diseases, including cancer and inflammatory conditions .

Case Studies

  • A study demonstrated that specific this compound derivatives exhibited selectivity for BRD4 BD1 inhibition over BRD4 BD2 inhibition, suggesting their potential utility in targeted therapies for cancers where BRD4 is implicated .
  • Another investigation highlighted the use of these compounds in treating autoimmune diseases by modulating inflammatory responses through bromodomain inhibition .

Anticancer Activity

Overview
Research has shown that this compound derivatives possess substantial anticancer properties. They have been evaluated against various human cancer cell lines, including colon (HT-29), prostate (DU-145), cervical (HeLa), lung (A-549), and breast (MCF-7) cancers .

Biological Evaluation

  • In vitro studies revealed that certain derivatives induced significant apoptosis in cancer cells. For instance, compounds identified as 6b and 6u demonstrated IC50 values less than 20 μM against DU-145 cells, indicating potent anticancer activity .
  • Flow cytometric analyses indicated that these compounds arrested the cell cycle in the G0/G1 phase and activated caspase-3 pathways leading to apoptosis .

Potential for Antimicrobial Applications

Overview
Preliminary investigations suggest that this compound derivatives may also exhibit antimicrobial properties. The unique structure allows for interaction with bacterial cell components.

Mechanism of Action
The antimicrobial activity is hypothesized to arise from disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Pharmaceutical Formulations and Compositions

Development of Formulations
The pharmaceutical industry is exploring formulations that incorporate this compound derivatives due to their therapeutic potential. These formulations aim to enhance bioavailability and target specificity for conditions like cancer and chronic inflammatory diseases .

Data Summary

Application AreaKey FindingsReferences
Bromodomain InhibitionSelective inhibition of BRD4 BD1 over BD2
Anticancer ActivitySignificant apoptosis in multiple cancer lines
Antimicrobial PropertiesDisruption of bacterial cell walls
Pharmaceutical FormulationsDevelopment of bioavailable formulations

Mechanism of Action

The mechanism of action of spiro[cyclobutane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Key Features :

  • Synthesis : Synthesized via multi-step routes, including Suzuki-Miyaura coupling and Pd-catalyzed cross-coupling reactions. For example, Intermediate-1 (N-(7′-bromo-2′-oxospiro[cyclobutane-1,3′-indolin]-5′-yl)-2,4-difluorobenzenesulfonamide) is prepared through cyclobutane ring closure and subsequent functionalization .
  • Structural Modifications : Substituents on the indoline ring (e.g., halogens, aryl groups) and sulfonamide moieties enhance binding affinity and pharmacokinetic properties .

Comparison with Similar Spiroindoline Derivatives

Spiro[cyclopropane-1,3'-indolin]-2'-one

Structural Differences :

  • Ring Size : Smaller cyclopropane ring (3-membered) introduces higher ring strain, affecting conformational flexibility.
  • Synthesis : Methods include Corey-Chaykovsky cyclopropanation and transition metal-free diastereoselective cyclopropanation using diazo compounds. However, these often suffer from low yields (30–50%) and poor stereoselectivity . Recent advances employ multicomponent reactions (MCRs) with sulfoxonium ylides, achieving high yields (75–90%) and diastereoselectivity .
  • Bioactivity: Exhibits potent anticancer activity (IC₅₀ < 20 μM) against HT-29, DU-145, and MCF-7 cell lines . Derivatives like CFI-400945 act as Polo-like kinase 4 (PLK4) inhibitors with nanomolar potency and oral efficacy in tumor models .

Spiro[cyclopentane-1,3'-indoline]-2'-one

Structural Differences :

  • Ring Size : Larger cyclopentane ring (5-membered) reduces strain, enhancing synthetic accessibility.
  • Synthesis : Prepared via oxidative C−H functionalization of alkynes, yielding diverse derivatives (e.g., 3ao and 3ah) with high yields (79–80%) .

Key Advantage : High synthetic yields and modular functionalization.

Spiro[cyclohexane-1,3'-indoline]-2'-one

Structural Differences :

  • Ring Size : Six-membered cyclohexane ring offers greater conformational flexibility.
  • Synthesis: Domino Diels-Alder reactions in ionic liquids enable access to polycyclic derivatives (e.g., 1m and 1l) with benzoyl or fluoro substituents .
  • Bioactivity : Understudied in therapeutic contexts but structurally analogous to kinase inhibitors.

Key Advantage : Versatile reaction conditions for complex polycyclic systems.

Comparative Analysis

Table 1: Structural and Functional Comparison of Spiroindoline Derivatives

Compound Type Ring Size Synthesis Method Yield (%) Key Bioactivity Selectivity Issues
Spiro[cyclobutane-...]-2'-one 4-membered Suzuki coupling, Pd catalysis 45–63 Bromodomain inhibition (IC₅₀ < 1 μM) High selectivity for BRD4
Spiro[cyclopropane-...]-2'-one 3-membered MCRs with sulfoxonium ylides 75–90 Anticancer (IC₅₀ < 20 μM), PLK4 inhibition Moderate due to rigidity
Spiro[cyclopentane-...]-2'-one 5-membered Oxidative C−H functionalization 79–80 Underexplored N/A
Spiro[cyclohexane-...]-2'-one 6-membered Domino Diels-Alder reactions 60–70 Underexplored N/A

Research Findings and Implications

  • Spiro[cyclobutane] Derivatives : Emerging as selective bromodomain inhibitors with optimized pharmacokinetics (e.g., Compound-12, 17% yield after HPLC purification) .
  • Spiro[cyclopropane] Derivatives : Dominant in kinase inhibition (e.g., PLK4) but require structural optimization to reduce off-target effects .
  • Synthetic Advancements : MCRs and transition metal catalysis address historical challenges in yield and stereoselectivity, particularly for cyclopropane and cyclobutane analogs .

Biological Activity

Spiro[cyclobutane-1,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis of this compound

The synthesis of this compound derivatives has been achieved through various methodologies, including cycloaddition reactions and metal-free cyclopropanation techniques. These methods allow for the generation of libraries of compounds that can be screened for biological activity.

Anticancer Properties

Research has demonstrated that this compound derivatives exhibit promising anticancer activity across several human cancer cell lines. Notably, studies have shown:

  • Cell Lines Tested : The compounds were evaluated against various cancer cell lines, including:
    • HT-29 (colon cancer)
    • DU-145 (prostate cancer)
    • HeLa (cervical cancer)
    • A-549 (lung cancer)
    • MCF-7 (breast cancer)

Table 1 summarizes the IC50 values for selected this compound derivatives against these cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
6bDU-145<20Apoptosis via caspase-3 activation
6uMCF-7<20Cell cycle arrest in G0/G1 phase
6fA-5494.375Induces apoptosis and necrosis
6mMCF-73.597Comparable to standard chemotherapy agents

These findings indicate that certain derivatives can effectively inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanisms by which this compound derivatives exert their biological effects include:

  • Cell Cycle Arrest : Compounds like 6b and 6u have been shown to arrest the cell cycle at the G0/G1 phase, leading to reduced cell proliferation and increased apoptosis rates.
  • Caspase Activation : The activation of caspases, particularly caspase-3, has been implicated in the apoptotic pathways triggered by these compounds.
  • Multi-targeted Inhibition : Some derivatives have exhibited multi-targeted inhibitory properties against critical pathways such as EGFR and VEGFR-2, enhancing their potential as anticancer agents.

Case Studies

Recent studies have highlighted specific cases where this compound derivatives showed exceptional promise:

  • Compound 6f : Demonstrated anti-SARS-CoV-2 properties with potency significantly higher than standard antiviral agents like chloroquine.
  • Compound 6m : Displayed antiproliferation potency comparable to established chemotherapeutics such as 5-fluorouracil.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives?

this compound derivatives are typically synthesized via multicomponent reactions (MCRs) or cycloaddition strategies. For example:

  • Multicomponent Reactions : Isocyanide-based MCRs yield spiro[indole-2,2'-pyrrole] derivatives, with LiAlH4 and THF under nitrogen facilitating nitro-reduction and lactamization steps .
  • [4+2] Cycloaddition : Reactions involving spirocyclohexane oxindole precursors and quinoline derivatives in dichloromethane (DCM) enable stereoselective spiroannulation, monitored by TLC and purified via flash chromatography .
  • One-Pot Methods : Sequential nitro-reduction and double lactamization using LiAlH4 in THF under controlled conditions provide spiro[indoline-3,3'-quinoline] scaffolds .

Q. What spectroscopic techniques confirm the structural integrity of this compound derivatives?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., δH 7.2–8.1 ppm for aromatic protons) and carbon frameworks .
  • LCMS/HRMS : Validates molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ peaks matching theoretical masses) .
  • X-ray Crystallography : Resolves absolute stereochemistry (e.g., CCDC-deposited structures) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

Stereochemical control is achieved through:

  • Diastereoselective Cyclopropanation : Tosylhydrazone salts enable metal-free cyclopropanation, favoring specific stereoisomers via transition-state modulation .
  • Chiral Auxiliaries : Use of tert-butyl or piperidinyl groups in precursors directs spirocenter formation, as seen in [4+2] cycloadditions .
  • Kinetic vs. Thermodynamic Control : Monitoring reaction time and temperature optimizes enantiomeric excess (e.g., TFA-mediated deprotection at RT preserves stereochemistry) .

Q. How are discrepancies between experimental and theoretical spectral data resolved?

Discrepancies arise from impurities or instrumental limitations. Mitigation strategies include:

  • Elemental Analysis : Cross-checking calculated vs. observed C/H/N/O percentages (e.g., <0.3% deviation indicates high purity) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spiro scaffolds .
  • Crystallographic Refinement : X-ray data (e.g., CCDC 843674) validate bond angles and torsional strain in cyclobutane-indolinone fused systems .

Q. What methodologies guide structure-activity relationship (SAR) studies for anticancer applications?

SAR studies involve:

  • Substitution Pattern Screening : Introducing halogens (e.g., 5'-bromo derivatives) or electron-withdrawing groups to enhance cytotoxicity .
  • In Vitro Assays : MTT-based viability tests on cancer cell lines (e.g., breast cancer MCF-7) .
  • Pharmacophore Modeling : Aligning spirocyclic cores with kinase active sites (e.g., PKR inhibition) to prioritize synthetic targets .

Q. How are biological activity contradictions between in vitro and in vivo models addressed?

  • Metabolic Stability Studies : Liver microsome assays identify rapid degradation (e.g., esterase-mediated hydrolysis of tert-butyl esters) .
  • Prodrug Strategies : Masking labile groups (e.g., methoxybenzoyl derivatives) improves bioavailability .
  • PK/PD Modeling : Correlating plasma concentrations (HPLC-MS) with tumor regression in murine models .

Properties

IUPAC Name

spiro[1H-indole-3,1'-cyclobutane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-10-11(6-3-7-11)8-4-1-2-5-9(8)12-10/h1-2,4-5H,3,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQBPEFJSDUTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere 1.50 g (7.89 mmol) cyclobutanecarboxylic acid N-phenylhydrazide and 530 mg (12.6 mmol) calcium hydride were mixed thoroughly and heated to 230° C. The mixture was stirred for 30 min at 230° C. and then cooled to RT again. The reaction mixture was carefully mixed with a solution of 7 mL water and 16 mL methanol. It was stirred for 1 h until no more hydrogen was released. Then the pH was adjusted to 1 with concentrated hydrochloric acid solution and the mixture was stirred for 1 h at 100° C. Using 4M sodium hydroxide solution the pH was adjusted to 3 and stirred overnight at RT. The precipitated substance was suction filtered and washed with 10 mL water. The mother liquor was evaporated down i.vac. and the residue was purified by preparative HPLC. The product fractions were combined, evaporated down i.vac. and dried.
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cyclobutanecarboxylic acid N-phenylhydrazide
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1.5 g
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530 mg
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16 mL
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7 mL
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